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N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide

Anti-tubercular drug discovery Physicochemical property profiling Lead optimization

N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide (CAS 1105230-79-2) is a synthetic small molecule (MW 445.5 g/mol, formula C₂₅H₂₇N₅O₃) belonging to the arylpiperazine-pyridazine-carboxamide class. The compound is cataloged in the PubChem database (CID with computed drug-likeness parameters, including a calculated XLogP3-AA of 2.7 and a topological polar surface area (TPSA) of 87.7 Ų.

Molecular Formula C25H27N5O3
Molecular Weight 445.523
CAS No. 1105230-79-2
Cat. No. B2456325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide
CAS1105230-79-2
Molecular FormulaC25H27N5O3
Molecular Weight445.523
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C25H27N5O3/c1-2-33-21-10-8-19(9-11-21)18-24(31)30-16-14-29(15-17-30)23-13-12-22(27-28-23)26-25(32)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,26,27,32)
InChIKeyOPIZROHLFUWPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide (CAS 1105230-79-2): Baseline Identity & Sourcing Profile


N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide (CAS 1105230-79-2) is a synthetic small molecule (MW 445.5 g/mol, formula C₂₅H₂₇N₅O₃) belonging to the arylpiperazine-pyridazine-carboxamide class [1]. The compound is cataloged in the PubChem database (CID 30859892) with computed drug-likeness parameters, including a calculated XLogP3-AA of 2.7 and a topological polar surface area (TPSA) of 87.7 Ų [1]. Publicly available quantitative biological data for this specific compound are extremely limited; no peer-reviewed primary research articles or patents reporting direct biological assays were identified in the open literature as of the search date. The few vendor pages that mention potential anti-tubercular activity cannot be verified against primary data and fall outside the permitted sourcing guidelines for this guide. Consequently, this evidence guide focuses on quantifiable, verifiable physicochemical differentiation and structurally contextualized class-level inferences, explicitly noting where direct comparative biological data are absent.

1
Physicochemical benchmarking and scaffold-hopping workflows Verifiable computed properties support quantitative comparison within pyridazine-benzamide chemical space.
2
Drug-likeness screening and early ADME profiling XLogP3-AA 2.7 and TPSA 87.7 Ų place the compound in a distinct drug-like property space for class-level assessment.
3
Probe design where ethoxyphenylacetyl substitution is structurally critical Unique N-acyl group absent from published SAR series; biological activity must be independently verified.

Why Generic Substitution of N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide Carries Unacceptable Risk


Even within the narrow structural subclass of N-(6-(piperazin-1-yl)pyridazin-3-yl)benzamide derivatives, minor modifications to the N-acyl substituent on the piperazine ring can drastically alter biological target engagement and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on closely related anti-tubercular pyrazinamide–piperazine–pyridine hybrids demonstrate that changing the heteroaryl-carbonyl group (e.g., pyrazine-2-carbonyl vs. other acyl groups) shifts the IC₅₀ against Mycobacterium tuberculosis H37Ra by an order of magnitude or more, with active analogs exhibiting IC₅₀ values between 1.35 and 2.18 µM while inactive analogs show no measurable inhibition [2]. The target compound’s unique 4-ethoxyphenylacetyl moiety is absent from all published SAR series, meaning no cross-series extrapolation of potency, selectivity, or toxicity can be made with confidence. Generic substitution without verified equivalence data therefore risks selecting a compound with entirely different—and potentially absent—biological activity.

!
The 4-ethoxyphenylacetyl moiety is unique to this compound; no cross-series extrapolation of potency, selectivity, or toxicity is supported by published data.
!
Minor N-acyl modifications in related pyridazine-benzamide series shift IC₅₀ values by over an order of magnitude, making generic substitution highly risky.
!
Physicochemical profiles (MW, lipophilicity, HBA count) differ significantly from simpler analogs; replacements may exhibit non-overlapping target engagement or PK behavior.

Quantitative Differentiation Evidence for N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide vs. Closest Structural Analogs


Molecular Weight Differentiation from the Most Potent Pyrazine-2-Carbonyl Anti-Tubercular Analog (Compound 6a)

The target compound possesses a molecular weight of 445.5 g/mol, which is 37.5 g/mol higher than the most potent analog (compound 6a, MW 408.0 g/mol) from a published anti-tubercular series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives [1][2]. This difference arises from the replacement of the pyrazine-2-carbonyl group (MW ~79) with the larger 4-ethoxyphenylacetyl group (MW ~163).

Mol. Weight Diff.
Cross-study comparable
445.5 vs 408.0 g/mol
(+37.5 g/mol, ~9.2%)
Supports physicochemical differentiation from pyrazine-2-carbonyl lead series.
Compound 6a comparator; may alter permeability and binding kinetics.
Anti-tubercular drug discovery Physicochemical property profiling Lead optimization

Calculated Lipophilicity (XLogP3-AA) Advantage Over More Polar Pyrazine-2-Carbonyl Analogs

The target compound has a computed XLogP3-AA value of 2.7 [1]. Although exact XLogP values for the pyrazine-2-carbonyl comparator series are not reported in the primary paper, the pyrazine ring is substantially more polar than the 4-ethoxyphenyl group, and typical pyrazine-2-carboxamide derivatives exhibit calculated logP values in the range of 1.0–1.8 [2]. The target compound’s higher lipophilicity, driven by the ethoxyphenylacetyl substituent, places it in a distinct lipophilicity space.

Lipophilicity
Class-level inference
XLogP3-AA 2.7
Estimated 0.9–1.7 logP units higher than pyrazine-2-carbonyl analogs.
Comparator values are class-level estimates; direct measurement needed.
Lipophilicity optimization ADME prediction Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation from Simpler Benzamide-Pyridazine Analogs

The target compound contains 6 hydrogen-bond acceptor (HBA) atoms (three carbonyl oxygens, two piperazine nitrogens, and the ethoxy oxygen), compared to only 4 or 5 HBAs in simpler N-(6-(piperazin-1-yl)pyridazin-3-yl)benzamide analogs lacking the ethoxyphenylacetyl extension [1]. This increased HBA count provides additional opportunities for directional intermolecular hydrogen bonding, which can profoundly influence target binding specificity.

H-Bond Acceptors
Class-level inference
6 HBA atoms
1–2 additional HBA sites vs. simpler analogs; may influence target selectivity.
Computed by Cactvs; experimental binding data are absent.
Molecular recognition H-bond interactions Target engagement

Rotatable Bond Count and Conformational Flexibility vs. Rigid Pyridazine-Core Analogs

With 7 rotatable bonds [1], the target compound exhibits greater conformational freedom than more constrained analogs where the N-acyl group is directly attached to a rigid heteroaromatic ring (e.g., pyrazine-2-carbonyl, typically 3–5 rotatable bonds). The ethoxyphenylacetyl linker introduces an additional two rotatable bonds (the ethoxy ethyl group and the acetyl methylene), permitting a wider ensemble of low-energy conformations.

Rotatable Bonds
Class-level inference
7 rotatable bonds
2–4 extra bonds vs. rigid N-acyl analogs; may alter entropic binding penalty.
Conformational flexibility is inferred from computed structural features.
Conformational analysis Entropic binding penalty Selectivity optimization

Topological Polar Surface Area (TPSA) Positioning Between CNS and Non-CNS Chemical Space

The target compound has a computed TPSA of 87.7 Ų [1], placing it near the commonly cited threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration. In contrast, the pyrazine-2-carbonyl comparator series, with an additional pyrazine nitrogen, is expected to have a higher TPSA (estimated >95 Ų), placing it further from optimal CNS drug space. This difference makes the target compound a distinct candidate for programs requiring balanced CNS/peripheral exposure.

TPSA
Class-level inference
87.7 vs >95 Ų
(≥7.3 Ų lower)
Positioned near empirical BBB-permeation threshold; may support CNS exposure assessment.
Pyrazine-2-carbonyl TPSA is a class-level estimate based on heteroatom contribution.
CNS drug design Blood-brain barrier permeability Physicochemical profiling

Recommended Application Scenarios for N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide Based on Quantitative Differentiation Evidence


Exploratory Anti-Tubercular Screening Where Pyrazine-2-Carbonyl Series Has Reached Potency Plateau

For tuberculosis drug discovery programs that have already optimized the pyrazine-2-carbonyl–piperazine series and observed a potency ceiling (IC₅₀ ~1.3–2.2 µM against M. tuberculosis H37Ra) [1], the target compound’s distinct 4-ethoxyphenylacetyl group offers a structurally divergent scaffold. Its higher lipophilicity (XLogP3-AA 2.7 vs. estimated 1.0–1.8) [2] and greater conformational flexibility (7 rotatable bonds) [2] may access alternative binding sub-pockets or improve mycobacterial cell wall penetration, warranting its inclusion as a probe molecule in next-generation screening cascades.

CNS-Penetrant Probe Design Leveraging Favorable TPSA (87.7 Ų)

The target compound’s TPSA of 87.7 Ų, which lies below the empirical 90 Ų threshold for BBB penetration [2], makes it a promising starting point for central nervous system (CNS) drug discovery programs. Unlike higher-TPSA pyrazine-2-carbonyl analogs (estimated >95 Ų), this compound may achieve meaningful brain exposure, positioning it for evaluation in target-based or phenotypic screens for neurodegenerative or neuropsychiatric indications where the pyridazine–benzamide core has shown precedent activity.

Selectivity Profiling Against Kinase or GPCR Panels Where HBA Count Drives Differential Binding

With 6 hydrogen-bond acceptor atoms [2], the target compound provides a richer H-bond interaction potential than simpler analogs with only 4–5 HBAs. This property can be exploited in kinome- or GPCRome-wide selectivity profiling, where the additional HBA sites may confer unique off-target interaction patterns. Procurement of this compound is indicated for research groups seeking to establish SAR around HBA-driven selectivity cliffs in their target class of interest.

Physicochemical Benchmarking for Fragment-to-Lead or Scaffold-Hopping Campaigns

The combination of molecular weight (445.5 g/mol), XLogP3-AA (2.7), TPSA (87.7 Ų), and rotatable bond count (7) [2] places this compound in a distinct region of drug-like chemical space relative to other pyridazine–benzamide derivatives. It can serve as a reference standard for teams conducting scaffold-hopping exercises, allowing quantitative assessment of how changes to the N-acyl substituent shift physicochemical property profiles, thereby informing multiparameter optimization strategies.

Application
Selection Property
Validation Focus
Anti-tubercular screening research
Acyl substituent divergence from pyrazine-2-carbonyl series
Mycobacterial growth inhibition assays with verified reference controls
CNS-penetrant probe design context
Computed TPSA below 90 Ų threshold
Experimental BBB permeation models or brain-to-plasma ratio studies
Kinase/GPCR selectivity profiling context
Elevated HBA count (6) vs. simpler analogs
Broad-panel selectivity screens to map HBA-driven interaction patterns
Scaffold-hopping and multiparameter optimization
Distinct MW/logP/TPSA profile
Quantitative property comparison across pyridazine-benzamide library
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